2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide
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Overview
Description
2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Alkylation: The oxadiazole intermediate is then alkylated using 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.
Etherification: The final step involves the etherification of the phenyl ring with prop-2-en-1-ol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring is known to be a bioisostere for amides, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-{4-[4-(prop-2-yn-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
Uniqueness
The unique combination of the oxadiazole ring and the allyl ether group in 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide distinguishes it from similar compounds. This structural feature may contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-ethyl-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C17H21N3O3/c1-4-11-22-14-9-7-13(8-10-14)15-16(20-23-19-15)18-17(21)12(5-2)6-3/h4,7-10,12H,1,5-6,11H2,2-3H3,(H,18,20,21) |
InChI Key |
JPRCGQZNAWJDAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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